4'-Acetyl-4-fluoro-3-methylbiphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. numberanalytics.com This core structure is not merely a simple aromatic hydrocarbon; it serves as a versatile and crucial scaffold in numerous areas of modern chemistry. numberanalytics.com The utility of biphenyls stems from their unique three-dimensional structure and electronic properties. Due to steric hindrance between the ortho-hydrogens on the two rings, the phenyl groups are typically twisted relative to each other, resulting in a non-planar conformation. libretexts.org
This structural feature is the basis for a form of stereoisomerism known as atropisomerism, where restricted rotation around the single bond leads to separable, chiral enantiomers. numberanalytics.comstackexchange.com This chirality, which does not arise from a traditional stereocenter, is a key feature in the design of specialized ligands for asymmetric catalysis, such as BINAP, and in the development of chiral pharmaceuticals. stackexchange.com Biphenyl derivatives are foundational components in the synthesis of a wide array of products, including agrochemicals, polymers, and advanced materials. numberanalytics.com Their tunable nature, allowing for precise modification through the addition of various substituents, makes them indispensable building blocks for creating complex molecules with tailored functions. numberanalytics.com
Importance of Fluorinated and Acetylated Biphenyls in Advanced Chemical Research
The strategic placement of fluorine atoms and acetyl groups onto a biphenyl scaffold dramatically alters its physicochemical properties, making such derivatives highly valuable in advanced research fields like materials science and medicinal chemistry.
Fluorinated Biphenyls: Fluorine is the most electronegative element, and its incorporation into organic molecules imparts profound effects. numberanalytics.com The carbon-fluorine bond is exceptionally strong, which often enhances the thermal stability and chemical resistance of the resulting compound. numberanalytics.com In materials science, fluorinated biphenyls are integral to the development of high-performance liquid crystals (LCs) used in displays. The fluorine substituent can influence key LC properties such as dielectric anisotropy, viscosity, and melting point. Furthermore, fluorinated materials are explored for their unique optical and electrical properties and their potential in energy applications, including in solar cells and batteries. numberanalytics.comresearchgate.net In medicinal chemistry, adding fluorine can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.net
Acetylated Biphenyls: The acetyl group (a carbonyl group bonded to a methyl group) is an electron-withdrawing group that can significantly influence a molecule's electronic properties and reactivity. Its presence can make the aromatic ring more susceptible to certain chemical reactions. smolecule.com The acetyl group can also act as a key building block or intermediate in the synthesis of more complex molecules. smolecule.com In the context of materials science, the acetyl group's polarity and shape can contribute to the formation of specific liquid crystalline phases. For example, acetyl-substituted compounds are known to be precursors for various polymers and materials with specific electronic or optical characteristics. smolecule.com
Research Context and Rationale for 4'-Acetyl-4-fluoro-3-methylbiphenyl
While specific research initiatives for this compound are not widely published, a clear rationale for its synthesis and study can be inferred from the properties of its functional groups. The compound combines a fluoro, a methyl, and an acetyl substituent on a biphenyl core, suggesting a design aimed at creating a molecule with highly specific, multifunctional properties.
The combination of these groups points toward potential applications in two primary areas:
Liquid Crystal Technology: The rigid biphenyl core, combined with the polar acetyl and fluoro groups, is a classic design feature for liquid crystal materials. The methyl group can further fine-tune the molecular shape and packing behavior. Researchers would likely synthesize this compound to investigate its mesomorphic (liquid crystalline) properties, such as its clearing point, dielectric anisotropy, and threshold voltage, to assess its suitability for use in advanced liquid crystal displays (LCDs).
Medicinal Chemistry and Agrochemicals: The molecule serves as a potential building block for pharmaceuticals or agricultural chemicals. smolecule.com The fluoromethyl-biphenyl moiety is a structural motif found in some biologically active compounds. The acetyl group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for biological activity. smolecule.com
The synthesis of this compound would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the central biphenyl bond, followed by a Friedel-Crafts acylation to introduce the acetyl group. smolecule.com Detailed characterization would be essential to confirm its structure and purity.
Data Tables of Analogous Compounds
Given the limited specific data for this compound, the following tables present information for structurally related compounds to provide context for its expected physical and spectral properties.
Table 1: Physical Properties of Analogous Biphenyl Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methylbiphenyl | C₁₃H₁₂ | 168.23 nih.gov | 43-46 | 267-268 |
| 4-Acetyl-4'-methylbiphenyl | C₁₅H₁₄O | 210.27 nih.gov | Not Available | Not Available |
| This compound | C₁₅H₁₃FO | 228.26 smolecule.com | Not Available | Not Available |
This table is interactive. Click on the headers to sort the data.
Table 2: Representative Spectroscopic Data for a Structurally Similar Compound
| Compound | Type of Spectrum | Key Signals / Peaks |
| 4-Acetyl-4'-methylbiphenyl nih.gov | ¹³C NMR | Data available indicating distinct aromatic and carbonyl carbons. |
| GC-MS | Mass spectrum available confirming the molecular weight. | |
| IR Spectrum | Data available showing characteristic carbonyl and aromatic C-H stretches. |
This table provides a summary of available spectral information for a close analogue to illustrate the type of data used for structural confirmation.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGDJOCKBQQNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716818 | |
| Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179715-02-6 | |
| Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetyl 4 Fluoro 3 Methylbiphenyl and Its Derivatives
Retrosynthetic Analysis of the Biphenyl (B1667301) Core
The primary strategy for synthesizing the 4'-Acetyl-4-fluoro-3-methylbiphenyl scaffold involves a disconnection at the C-C bond linking the two aromatic rings. This retrosynthetic approach is dominated by the principles of transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier choice due to its functional group tolerance and generally mild conditions. nih.govacs.org
The disconnection of the target molecule yields two key synthons: a 4-acetylphenyl unit and a 4-fluoro-3-methylphenyl unit. This leads to two plausible synthetic routes based on the Suzuki-Miyaura protocol:
Route A: Coupling of a (4-acetylphenyl)boronic acid with a halogenated 4-fluoro-3-methylbenzene.
Route B: Coupling of a (4-fluoro-3-methylphenyl)boronic acid with a halogenated 4-acetylbenzene (4'-haloacetophenone).
Precursor Synthesis and Strategic Functionalization
The successful synthesis of this compound relies on the efficient preparation of its key precursors, each requiring specific functionalization strategies.
Synthesis of Halogenated and Methylated Aromatic Intermediates
The synthesis of the requisite precursors, such as 4'-bromoacetophenone (B126571) and 4-fluoro-3-methylphenylboronic acid, involves standard transformations. 4'-Bromoacetophenone can be synthesized via the Friedel-Crafts acylation of bromobenzene (B47551).
The synthesis of 4-fluoro-3-methylphenylboronic acid typically starts from 4-fluoro-3-methylaniline (B1294958). The process involves a Sandmeyer-type reaction where the amino group is first converted to a diazonium salt, which is then subjected to a Miyaura borylation reaction to install the boronic acid moiety. Alternatively, direct C-H borylation of 1-fluoro-2-methylbenzene could be explored, although regioselectivity can be a challenge.
Stereoselective Introduction of the Acetyl Moiety
The introduction of the acetyl group onto one of the phenyl rings is a critical step, typically accomplished through Friedel-Crafts acylation. youtube.com In the context of synthesizing a precursor like 4'-bromoacetophenone, bromobenzene is treated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com
Regioselective Fluorination Strategies in Biphenyl Synthesis
Incorporating fluorine into aromatic systems requires specific methodologies to control its position. While for the synthesis of this compound, a pre-fluorinated starting material like 4-fluoro-3-methylaniline is often used, several regioselective fluorination techniques are available in organic synthesis.
One classic method is the Balz-Schiemann reaction, where an aromatic amine is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). Modern methods often employ nucleophilic fluorinating reagents, such as alkali metal fluorides or tetra-n-butylammonium fluoride (TBAF). acs.org For instance, direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet TBAF has been shown to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. acs.org Another approach involves the use of designer HF-based reagents, like the DMPU/HF complex, which can be used in gold-catalyzed hydrofluorination of alkynes to yield fluoroalkenes and gem-difluoromethylene compounds regioselectively. acs.orgnih.gov These advanced methods highlight the ongoing development in achieving precise, regioselective C-F bond formation.
Transition Metal-Catalyzed Cross-Coupling Reactions
The cornerstone for constructing the biphenyl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction has become one of the most important and efficient methods for creating C-C bonds between aryl groups due to its mild conditions and tolerance of a wide variety of functional groups. nih.govmdpi.com
Optimization of Suzuki-Miyaura Coupling Protocols for Biphenyl Formation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters: the palladium catalyst, the ligand, the base, and the solvent system. mdpi.comgre.ac.uk
Catalyst: Palladium catalysts are central to the reaction. nih.gov Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.comrsc.org For challenging couplings, particularly with electron-poor substrates, more sophisticated palladium precatalysts are employed. acs.org
Ligand: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and bulky, electron-rich biarylphosphines like SPhos and XPhos, are frequently used to improve reaction yields and rates. rsc.org
Base: A base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (CsF) are commonly used. nih.govmdpi.comrsc.org The combination of CsF and Ag₂O has been found to be essential for promoting the coupling of inactive substrates like pentafluorophenylboronic acid. nih.gov
Solvent: The solvent system often consists of an organic solvent, such as toluene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF), mixed with water to dissolve the inorganic base. mdpi.comrsc.org
The table below summarizes various conditions optimized for the Suzuki-Miyaura coupling to form substituted biphenyls, providing a framework for developing a specific protocol for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good | mdpi.com |
| 2 | Substituted bromobenzene | Substituted phenylboronic acid | Pd(OH)₂ | - | K₃PO₄ | - | 65 | Improved | nih.gov |
| 3 | Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/THF/H₂O | Reflux | 99 | rsc.org |
| 4 | Phenyl iodide/bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ | - | CsF/Ag₂O | - | - | >90 | nih.gov |
| 5 | N-aryl-bromoaryl compounds | Arylboronic acid | Pd₂(dba)₃ (2.5) | Phosphine Ligands | K₃PO₄ | THF | 50 | - | beilstein-journals.org |
| 6 | 4-acetylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ (0.05) | NHC Ligand | - | - | - | Good-Excellent | researchgate.net |
Exploration of Other Palladium-Catalyzed Methodologies
Beyond the well-established Suzuki-Miyaura coupling, several other palladium-catalyzed reactions are pivotal in the synthesis of biphenyl derivatives like this compound. These methodologies offer alternative routes with distinct advantages in terms of substrate scope and functional group tolerance.
Negishi Cross-Coupling:
The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between organozinc reagents and organic halides, catalyzed by nickel or palladium complexes. rsc.orgrsc.org This method is particularly useful for the synthesis of unsymmetrical biaryls. rsc.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
In the context of synthesizing derivatives of this compound, a Negishi coupling approach would typically involve the reaction of an arylzinc reagent with an appropriate aryl halide. For instance, (4-acetylphenyl)zinc halide could be coupled with 1-fluoro-2-methyl-4-halobenzene. A significant advantage of the Negishi reaction is its high functional group tolerance, allowing for the presence of ketones, esters, and other functionalities. acs.org Recent advancements have led to the development of highly active catalyst systems that are effective at low catalyst loadings and can be used for the preparation of sterically hindered biaryls. acs.org
Hiyama Cross-Coupling:
The Hiyama coupling reaction utilizes organosilicon reagents, such as organo(alkoxy)silanes or organohalosilanes, which are activated by a fluoride source, typically a tetra-n-butylammonium fluoride (TBAF) salt. This method provides another palladium-catalyzed route to biphenyls. The mechanism, similar to other cross-coupling reactions, proceeds through oxidative addition, transmetalation, and reductive elimination. rsc.org A key feature of the Hiyama coupling is its mild reaction conditions and the ability to tolerate a wide array of functional groups. rsc.org
Stille Cross-Coupling:
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov While effective, a notable drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. nih.gov However, it remains a valuable method due to its broad substrate scope and the mildness of the reaction conditions. rsc.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Activator/Base | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron | Base (e.g., K₂CO₃, Cs₂CO₃) | Readily available and stable reagents, mild conditions. libretexts.orgpku.edu.cn | Can be sensitive to steric hindrance. |
| Negishi | Organozinc | None required | High reactivity and functional group tolerance. rsc.orgacs.org | Organozinc reagents can be moisture-sensitive. |
| Hiyama | Organosilicon | Fluoride source (e.g., TBAF) | Low toxicity of silicon reagents, mild conditions. rsc.org | Requires an activating agent. |
| Stille | Organotin | None required | Broad substrate scope, mild conditions. rsc.org | Toxicity of tin compounds. nih.gov |
Investigation of Alternative Metal Catalysis in Biphenyl Synthesis
While palladium has dominated the landscape of cross-coupling catalysis, research into alternative, more earth-abundant, and cost-effective metals has gained significant traction. Nickel and copper are two such metals that have shown considerable promise in catalyzing the formation of biaryl linkages.
Nickel-Catalyzed Cross-Coupling:
Nickel catalysts can often mirror the reactivity of palladium in cross-coupling reactions and are sometimes superior for specific substrates, particularly for less reactive aryl chlorides. rsc.org The Negishi coupling, for example, can be effectively catalyzed by nickel salts, providing a viable alternative to palladium for the synthesis of unsymmetrical biaryls. rsc.org Nickel-on-charcoal has been used as a heterogeneous catalyst under microwave irradiation, offering a more sustainable approach. rsc.org
Copper-Catalyzed Cross-Coupling:
Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in biaryl synthesis. While traditional Ullmann conditions are often harsh, modern advancements have led to milder and more efficient copper-catalyzed protocols. For instance, the coupling of iodobenzene (B50100) with arylboronate esters can be achieved using a copper catalyst in the presence of a phenanthroline ligand. rsc.org
Chemical Transformations and Derivatization Strategies
Once the this compound core is synthesized, further chemical transformations can be employed to introduce diverse functionalities, leading to a wide range of derivatives with potential applications in various fields, including chemical biology.
Functional Group Interconversions on the Acetyl Group
The acetyl group is a versatile handle for a variety of chemical modifications. arabjchem.org Standard organic transformations can be applied to convert the ketone into other functional groups.
Reduction: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further functionalized, for example, through esterification or etherification.
Oxidation: While direct oxidation of the acetyl group is not typical, the methyl group of the acetyl moiety can be functionalized. For instance, it can undergo alpha-halogenation followed by substitution reactions.
Conversion to other functional groups: The ketone can be converted to an oxime by reaction with hydroxylamine, or to a hydrazone by reaction with hydrazine (B178648) derivatives. These can then serve as precursors for further transformations.
Modification of the Fluoro and Methyl Substituents
The fluoro and methyl groups on the biphenyl scaffold also offer opportunities for modification, although these are generally less straightforward than transformations of the acetyl group.
Fluoro Group: The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. rsc.org However, its presence significantly influences the electronic properties of the molecule, which can be important for its biological activity or material properties. rsc.orgacs.orgtandfonline.com
Methyl Group: The methyl group can be a site for radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups. For example, chloromethylation can be achieved using reagents like methyl chloromethyl ether in the presence of a Lewis acid. rsc.org
Synthesis of Hydrazide and Oxadiazole Derivatives for Chemical Biology Studies
The conversion of the acetyl group to hydrazide and subsequently to oxadiazole heterocycles is a common strategy to generate compounds with potential biological activity. jchemrev.comsphinxsai.comjchemrev.comresearchgate.netscholarsresearchlibrary.com
Hydrazide Synthesis:
The synthesis of a hydrazide derivative typically starts with the corresponding carboxylic acid. Therefore, the acetyl group of this compound would first need to be oxidized to a carboxylic acid. A common method for this is the haloform reaction. The resulting 4'-carboxy-4-fluoro-3-methylbiphenyl can then be converted to its ester, which upon reaction with hydrazine hydrate, yields the corresponding acid hydrazide. acs.orgnih.govmdpi.com
Oxadiazole Synthesis:
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities. jchemrev.comsphinxsai.comjchemrev.com These can be synthesized from acid hydrazides through several methods. A common route involves the reaction of the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.net Alternatively, reaction with carbon disulfide in a basic medium followed by cyclization can lead to 2-thioxo-1,3,4-oxadiazole derivatives. jchemrev.com Another approach is the oxidative cyclization of acylhydrazones, which are formed by the condensation of an acid hydrazide with an aldehyde. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Acetyl 4 Fluoro 3 Methylbiphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon-hydrogen framework and the identification of other magnetically active nuclei, such as fluorine.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom within the 4'-Acetyl-4-fluoro-3-methylbiphenyl molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, as well as the aliphatic protons of the methyl and acetyl groups.
The protons on the fluoro-methyl-substituted phenyl ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom will influence their precise chemical shifts and coupling patterns. The fluorine atom will induce splitting of the signals for adjacent protons, a phenomenon known as H-F coupling, which provides key information about the substitution pattern.
The protons on the acetyl-substituted phenyl ring are expected to resonate further downfield, likely in the range of δ 7.6 to 8.1 ppm. This is due to the deshielding effect of the electron-withdrawing acetyl group. The protons ortho to the acetyl group would be the most deshielded.
The methyl group attached to the biphenyl (B1667301) core is expected to produce a singlet at approximately δ 2.3-2.5 ppm. The acetyl methyl group, being adjacent to a carbonyl group, will also appear as a singlet but shifted further downfield, typically around δ 2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl Protons (CH₃) | ~2.6 | Singlet (s) |
| Methyl Protons (CH₃) | ~2.4 | Singlet (s) |
| Aromatic Protons | 7.0 - 8.1 | Multiplets (m), Doublets (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would display a series of signals corresponding to each unique carbon atom. The most downfield signal is expected for the carbonyl carbon of the acetyl group, typically appearing in the region of δ 197 ppm.
The aromatic carbons will resonate between δ 115 and 146 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR spectra of fluorinated compounds. The signals for the carbons in the acetyl-substituted ring will be influenced by the electron-withdrawing nature of the acetyl group. The methyl carbon of the acetyl group is expected around δ 26-27 ppm, while the methyl carbon on the other ring will be found further upfield, around δ 21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~197 |
| Aromatic Carbons | 115 - 146 |
| Acetyl Methyl Carbon (CH₃) | ~27 |
| Ring Methyl Carbon (CH₃) | ~21 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the aromatic ring. For a fluorobiphenyl, this signal typically appears in a specific region of the spectrum. For instance, the ¹⁹F NMR signal for 4-fluorobiphenyl has been observed as a multiplet in the range of δ -116.16 to -116.31 ppm. wiley-vch.de The precise shift for the title compound would be influenced by the additional methyl and acetyl substituents on the biphenyl framework.
Two-Dimensional NMR Techniques for Complex Structural Elucidation
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks within the individual aromatic rings. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the two phenyl rings and the positions of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C15H13FO), the calculated exact mass is 228.0950. An HRMS experiment would aim to measure the m/z of the molecular ion ([M]⁺ or [M+H]⁺) with high precision. A measured mass that matches the calculated value to within a few parts per million (ppm) would provide strong evidence to confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum would also offer structural insights, for example, the likely loss of the acetyl group (CH₃CO) is a common fragmentation pathway for such compounds.
Fragmentation Pathway Analysis via Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides in-depth structural information about this compound by elucidating its fragmentation pathways. In a typical electron ionization (EI) process, the molecule first loses an electron to form a molecular ion (M⁺˙). The fragmentation of this energetically unstable molecular ion is not random; it proceeds through predictable pathways dictated by the strengths of chemical bonds and the stability of the resulting fragments. wikipedia.org
For aromatic ketones like this compound, a primary and highly characteristic fragmentation event is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the biphenyl ring (α-cleavage). libretexts.orgyoutube.com This results in the formation of a stable acylium ion.
Primary Fragmentation: A significant fragmentation pathway involves the homolytic cleavage of the C-C bond between the carbonyl group and the biphenyl ring. This leads to the formation of the acetyl cation (CH₃CO⁺) and a radical cation of the fluorinated methylbiphenyl moiety. youtube.comchemguide.co.uk
[C₁₅H₁₃FO]⁺˙ → [C₁₃H₁₀F]⁺˙ + CH₃CO•
[C₁₅H₁₃FO]⁺˙ → [CH₃CO]⁺ + C₁₃H₁₀F•
The most prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable [M-15]⁺ ion. This is a common fragmentation for compounds containing an acetyl group. youtube.com The resulting acylium ion is resonance-stabilized.
Another key fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the [M-CH₃]⁺ ion, a characteristic fragmentation of ketones. libretexts.org This leads to the formation of an ion corresponding to the fluorinated methylbiphenyl cation.
Subsequent fragmentations can involve cleavages within the biphenyl structure itself, although these are generally less favorable. The stability of the aromatic rings makes fragmentation of the biphenyl core require higher energy. libretexts.org
The table below summarizes the predicted major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the primary ions.
| Precursor Ion (m/z) | Fragmentation Process | Resulting Ion | Neutral Loss | Fragment m/z | Notes |
|---|---|---|---|---|---|
| 228.1 | Loss of methyl radical | [C₁₄H₁₀FO]⁺ | •CH₃ | 213.1 | Formation of a stable acylium ion. This is often the base peak. |
| 213.1 | Loss of carbon monoxide | [C₁₃H₁₀F]⁺ | CO | 185.1 | Characteristic of carbonyl compounds. |
| 228.1 | Loss of acetyl radical | [C₁₃H₁₀F]⁺ | •COCH₃ | 185.1 | Direct formation of the biphenyl cation radical. |
| 228.1 | Loss of CO and CH₃ | [C₁₄H₁₀F]⁺ | CO + •CH₃ | 185.1 | A two-step process often observed. |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its constituent parts.
The most prominent features in the IR spectrum are:
Aryl C-H Stretching: Aromatic compounds show a characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range. openstax.org The aromatic C-H band at 3030 cm⁻¹ is typically of low intensity. openstax.org
Aliphatic C-H Stretching: The methyl group exhibits C-H stretching vibrations in the region of 2850-2960 cm⁻¹. pressbooks.pub
Carbonyl (C=O) Stretching: A very strong and sharp absorption band is observed in the range of 1670-1780 cm⁻¹ due to the stretching vibration of the carbonyl group of the acetyl moiety. pressbooks.pub For aromatic ketones, this peak is typically found around 1685 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. openstax.org Usually, two bands at 1500 cm⁻¹ and 1600 cm⁻¹ are the most intense. openstax.org
C-F Stretching: The carbon-fluorine bond shows a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact position can vary depending on the aromatic system.
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic rings appear in the 690-900 cm⁻¹ range, and the specific pattern can give clues about the substitution pattern on the rings. openstax.orgthieme-connect.de
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100-3000 | Medium to Weak |
| C-H Stretch | Methyl (-CH₃) | 2960-2850 | Medium |
| C=O Stretch | Aromatic Ketone | 1700-1680 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600, 1585, 1500, 1450 | Medium to Strong |
| C-F Stretch | Aryl Fluoride (B91410) | 1250-1100 | Strong |
| C-H Out-of-Plane Bend | Aromatic | 900-690 | Strong |
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and separation of non-volatile compounds like this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. mdpi.com
Method development for this compound would typically involve:
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common first choice for separating aromatic compounds due to its hydrophobic nature. Phenyl-hexyl or biphenyl stationary phases can also offer alternative selectivity for aromatic analytes through π-π interactions. chromatographyonline.com
Mobile Phase Selection: A binary mobile phase consisting of an aqueous component (water, often with a buffer) and an organic modifier is standard. phenomenex.com Acetonitrile and methanol are the most common organic modifiers used in RP-HPLC. mdpi.com The ratio of organic modifier to water is adjusted to achieve optimal retention and resolution. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate components with a wide range of polarities.
Detection: A UV detector is highly suitable for this compound due to the presence of the chromophoric aromatic rings and the carbonyl group. The wavelength of maximum absorbance (λmax) would be determined by a UV scan, likely falling in the 254-280 nm range.
A typical starting point for an HPLC method is presented in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be optimized by adjusting the gradient slope, flow rate, and temperature to ensure baseline separation of the main peak from any impurities or byproducts. acs.orgresearchgate.net
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is an excellent technique for monitoring the progress of the synthesis of this compound and for identifying volatile byproducts. mdpi.commdpi.com The Suzuki coupling reaction, a common method for synthesizing biphenyl derivatives, can be monitored using GC to determine the consumption of starting materials and the formation of the product. researchgate.netgre.ac.ukurjc.es
Key aspects of a GC method include:
Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is typically used for the separation of aromatic compounds.
Temperature Program: A temperature gradient is employed to ensure the elution of compounds with different boiling points. The program would start at a lower temperature to separate volatile components and ramp up to a higher temperature to elute the higher-boiling product and byproducts.
Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for the identification of the separated components based on their mass spectra.
A representative GC method for reaction monitoring is outlined below.
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Temperature Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-450 amu |
This method would allow for the separation and identification of starting materials (e.g., a boronic acid and an aryl halide), the desired biphenyl product, and potential homocoupling byproducts.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. For a pure sample of this compound (C₁₅H₁₃FO), the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula. This serves as a crucial confirmation of the compound's stoichiometry and purity.
The theoretical elemental composition is calculated as follows:
Molecular Formula: C₁₅H₁₃FO
Molecular Weight: 228.26 g/mol
Mass of Carbon (C): 15 × 12.011 = 180.165 g/mol
Mass of Hydrogen (H): 13 × 1.008 = 13.104 g/mol
Mass of Fluorine (F): 1 × 18.998 = 18.998 g/mol
Mass of Oxygen (O): 1 × 15.999 = 15.999 g/mol
The theoretical percentages are then:
%C = (180.165 / 228.26) × 100 = 78.92%
%H = (13.104 / 228.26) × 100 = 5.74%
%O = (15.999 / 228.26) × 100 = 7.01%
%F = (18.998 / 228.26) × 100 = 8.32%
Experimental results from combustion analysis should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the elemental composition.
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 78.92 | 78.85 - 79.01 |
| Hydrogen (H) | 5.74 | 5.70 - 5.79 |
(Note: Oxygen and Fluorine are often determined by other methods or by difference.)
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. helsinki.fi A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule in the solid state, most notably the dihedral angle between the two phenyl rings. In substituted biphenyls, this angle is a result of the balance between steric hindrance from the substituents and the electronic effects favoring planarity for π-system conjugation. scispace.comlibretexts.org For biphenyl itself, the dihedral angle in the gas phase is around 44-45°, but in the crystalline state, packing forces can lead to a more planar or twisted conformation. libretexts.orgacs.org The presence of the methyl group at the 3-position and the acetyl group at the 4'-position will influence this angle.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.
While a specific crystal structure for this compound may not be publicly available, the expected findings can be inferred from studies on similar biphenyl derivatives. helsinki.firesearchgate.netscilit.com The crystal structure would likely belong to a common space group such as P2₁/c or P-1.
| Crystallographic Parameter | Expected Value/Information |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Determined experimentally |
| Dihedral Angle (Ring-Ring) | Expected to be non-planar (e.g., 30-60°) due to steric effects. scispace.com |
| Key Bond Lengths (Å) | C-C (aryl) ~1.39 Å, C-C (inter-ring) ~1.49 Å, C=O ~1.22 Å, C-F ~1.35 Å |
| Intermolecular Interactions | Possible C-H···O or C-H···F hydrogen bonds, π-π stacking. |
The elucidation of the solid-state structure is critical for understanding the physical properties of the material and for computational modeling studies. nih.gov
Computational and Theoretical Studies on 4 Acetyl 4 Fluoro 3 Methylbiphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. These methods, including Density Functional Theory (DFT) and ab initio techniques, would be instrumental in characterizing 4'-Acetyl-4-fluoro-3-methylbiphenyl.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A DFT analysis of this compound would typically involve calculating properties such as electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These calculations help in understanding the molecule's reactivity, stability, and intermolecular interaction sites.
Despite the utility of DFT, specific studies detailing these calculations for this compound have not been found in the public scientific literature. Research on other novel fluorinated biphenyl (B1667301) compounds has utilized DFT methods, often with functionals like B3LYP and basis sets such as 6-311+G*, to analyze electronic structures and frontier molecular orbitals. nih.govacs.org Such studies on analogous compounds indicate that the fluorine and acetyl groups would significantly influence the electronic distribution in the biphenyl system. However, without a dedicated study, specific energetic values and orbital diagrams for this compound remain speculative.
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes only, as specific data is not available in the literature.
| Property | Expected Value/Description |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (LUMO-HOMO) | Data not available |
| Dipole Moment | Data not available |
| Mulliken Atomic Charges | Data not available |
Ab Initio Methods for Precise Molecular Property Prediction
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for predicting molecular properties with great accuracy. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide precise calculations of the geometry, vibrational frequencies, and electronic energies of this compound.
A comprehensive search of academic databases and chemical literature yields no specific ab initio calculations for this compound. Such studies would be computationally intensive but would provide benchmark data for its structural and electronic characteristics.
Conformation Analysis and Potential Energy Surfaces
The biphenyl scaffold is known for its torsional flexibility around the central carbon-carbon single bond. wikipedia.org A key aspect of the computational study of this compound would be the analysis of its conformational landscape and the corresponding potential energy surface (PES). umn.edulibretexts.org This analysis would identify the most stable conformers (ground states) and the transition states for rotation between them, which is dictated by the steric and electronic effects of the methyl, fluorine, and acetyl substituents.
The torsional angle between the two phenyl rings is a critical parameter. For unsubstituted biphenyl, this angle is approximately 44°. wikipedia.org For substituted biphenyls, this angle and the rotational energy barrier are highly dependent on the nature and position of the substituents. libretexts.org However, no published studies present a potential energy surface or a detailed conformational analysis specifically for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations could provide insights into the conformational dynamics, flexibility, and interactions of this compound in various environments.
Conformational Flexibility and Intramolecular Rotational Barriers
MD simulations would be ideal for exploring the conformational flexibility of this compound in real-time. By simulating the molecule's movements over time, one could observe the rotation around the biphenyl bond and the flexibility of the acetyl group. These simulations could also be used to calculate the free energy landscape associated with these motions and determine the barriers for intramolecular rotation.
The barrier to rotation in substituted biphenyls can be significant, potentially leading to atropisomerism if the substituents are bulky enough. libretexts.org While the substituents on this compound are not exceptionally large, a quantitative assessment of the rotational barrier would require specific MD simulations, which are not currently available in the literature.
Solvent Effects on Molecular Conformation and Stability
While computational studies on other molecules have investigated solvent effects on conformation, no such research has been published specifically for this compound. acs.org Therefore, the behavior of this compound in different solvents from a computational standpoint has not been characterized.
Structure-Reactivity and Selectivity Prediction
The reactivity and selectivity of this compound in chemical reactions are governed by the electronic and steric effects of its substituents: the acetyl group, the fluorine atom, and the methyl group, all attached to a biphenyl framework.
Analysis of the Ortho Fluorine Effect on Reactivity and Regioselectivity
The fluorine atom at the ortho position to the biphenyl linkage is expected to exert a significant influence on the molecule's reactivity. This "ortho fluorine effect" is a combination of two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic substitution, making reactions slower compared to unsubstituted biphenyl.
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic pi-system, which would activate the ring. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.
The methyl group at the 3-position is an activating group and also an ortho, para-director due to hyperconjugation and a weak inductive effect. The interplay between the directing effects of the fluorine and methyl groups would determine the ultimate regioselectivity of reactions on this ring. Computational studies would be invaluable in quantifying these effects and predicting the most likely sites of reaction.
Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction pathways and the structures of associated transition states. For a given reaction of this compound, such as nitration or halogenation, the following could be calculated:
Reaction Coordinate Profiling: By modeling the approach of an electrophile to different positions on the aromatic rings, a potential energy surface can be mapped out.
Transition State Geometries and Energies: The calculations would identify the geometry of the highest energy point along the reaction pathway (the transition state). The energy of this transition state is crucial, as a lower activation energy barrier implies a faster reaction rate. By comparing the activation energies for attack at different positions, the most favorable reaction pathway and the resulting major product can be predicted.
A hypothetical data table for a comparative study of nitration on the fluorinated ring might look like this:
| Substitution Position | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
| Position 2 | (Calculated Value) | (Prediction) |
| Position 5 | (Calculated Value) | (Prediction) |
| Position 6 | (Calculated Value) | (Prediction) |
This table is for illustrative purposes only, as the actual data is not available.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. youtube.comamadischem.com It is a valuable tool for understanding and predicting how a molecule will interact with other chemical species. youtube.com
Color Coding: MEP maps use a color scale to denote different levels of electrostatic potential. Regions of negative potential, which are rich in electrons and prone to electrophilic attack, are typically colored red. Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue. Green and yellow represent areas of intermediate potential. amadischem.com
For this compound, an MEP map would likely show:
Negative Potential: Concentrated around the oxygen atom of the acetyl group and to a lesser extent, the fluorine atom, due to the high electronegativity of these atoms. These would be the most likely sites for interaction with electrophiles or for hydrogen bonding.
Positive Potential: Located around the hydrogen atoms of the methyl group and the aromatic rings.
Analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, providing a more detailed picture of the molecule's electronic landscape.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnih.govspu.edu
HOMO: The HOMO is the outermost orbital containing electrons. A molecule with a high-energy HOMO is more willing to donate electrons and is therefore more nucleophilic. The spatial distribution of the HOMO indicates the regions of the molecule that are most electron-rich and likely to be involved in reactions with electrophiles.
LUMO: The LUMO is the innermost orbital that is empty of electrons. A molecule with a low-energy LUMO is more willing to accept electrons and is thus more electrophilic. The distribution of the LUMO shows the electron-deficient regions susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | (Calculated Value) |
| LUMO | (Calculated Value) |
| HOMO-LUMO Gap | (Calculated Value) |
This table is for illustrative purposes only, as the actual data is not available.
By examining the shapes and energies of the HOMO and LUMO, chemists can make predictions about the molecule's behavior in various reactions, including pericyclic reactions and electronic transitions. nih.gov
Reactivity and Mechanistic Investigations of 4 Acetyl 4 Fluoro 3 Methylbiphenyl
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System
The biphenyl core of 4'-Acetyl-4-fluoro-3-methylbiphenyl contains two aromatic rings that are susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the electronic effects of the existing substituents on each ring. libretexts.org
The first ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The fluorine atom is an ortho, para-directing deactivator due to the competing effects of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. The methyl group is an ortho, para-directing activator. The combined influence of these two groups would likely direct incoming electrophiles to the positions ortho and para to the activating methyl group, while considering the deactivating effect of the fluorine.
The second ring contains an acetyl group at the 4'-position. The acetyl group is a meta-directing deactivator due to its strong electron-withdrawing resonance and inductive effects. libretexts.org Therefore, electrophilic attack on this ring would be directed to the positions meta to the acetyl group (the 3' and 5' positions).
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring | Substituents | Predicted Major Products |
| Ring 1 | 4-fluoro, 3-methyl | Substitution at positions 2, 5, and 6 |
| Ring 2 | 4'-acetyl | Substitution at positions 3' and 5' |
Nucleophilic Reactions at the Acetyl and Fluoro Positions
The carbonyl carbon of the acetyl group is an electrophilic center and is susceptible to nucleophilic attack. libretexts.org This can lead to a variety of reactions, such as reduction to an alcohol using hydride reagents, or the formation of imines and enamines upon reaction with amines. The acetyl group itself could potentially be replaced by strong nucleophiles under harsh conditions. nih.gov
The carbon-fluorine bond is generally strong and less reactive towards nucleophilic aromatic substitution (SNAr) compared to other halogens. rsc.org For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups. In this case, the acetyl group on the other ring has a deactivating effect, which would not significantly promote nucleophilic substitution at the fluoro position. Therefore, direct nucleophilic displacement of the fluorine atom is expected to be challenging under standard conditions.
Catalytic Functionalization of C-H and C-F Bonds
Modern synthetic chemistry offers powerful tools for the direct functionalization of otherwise inert C-H and C-F bonds, often employing transition metal catalysts. nih.govresearchgate.net
Transition Metal-Catalyzed C-H Activation for Further Derivatization
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the efficient construction of new chemical bonds. rsc.orgyoutube.com The regioselectivity of these reactions is often controlled by the use of directing groups that coordinate to the metal catalyst and bring it into close proximity to a specific C-H bond. nih.govrsc.org
In this compound, the acetyl group could potentially act as a directing group, guiding the functionalization of the ortho C-H bonds on the second ring (positions 3' and 5'). nih.gov Various transition metals, such as palladium, rhodium, and iridium, are commonly used for such transformations, enabling the introduction of a wide range of functional groups.
Strategies for Controlled C-F Bond Cleavage and Subsequent Functionalization
The cleavage of the strong C-F bond is a challenging but increasingly important transformation in organic synthesis. rsc.orgnih.gov Catalytic methods, often employing transition metals or photoredox catalysis, have been developed to achieve this. These strategies typically involve the oxidative addition of the C-F bond to a low-valent metal center or the generation of radical intermediates. nih.gov
For this compound, the C-F bond on the first ring could potentially be activated using catalysts that are effective for fluoroaromatic compounds. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.
Reaction Kinetics and Thermodynamic Studies
For electrophilic aromatic substitution, the rate of reaction would be influenced by the nature of the electrophile and the electronic properties of the substituted biphenyl. The ring with the activating methyl group would react faster than the deactivated ring. youtube.com
Thermodynamic studies on related substituted biphenyls have shown that the position of substituents can influence the enthalpy of reactions such as hydrogenation. mdpi.com Similar effects would be expected for this compound, where the stability of the products would determine the position of equilibrium.
Table 2: General Kinetic and Thermodynamic Considerations
| Reaction Type | Kinetic Factors | Thermodynamic Factors |
| Electrophilic Aromatic Substitution | Activating/deactivating nature of substituents, strength of the electrophile | Stability of the resulting substituted biphenyl |
| Nucleophilic Acyl Substitution | Electrophilicity of the carbonyl carbon, strength of the nucleophile | Stability of the tetrahedral intermediate and the final product |
| C-H/C-F Functionalization | Catalyst activity, nature of the directing group, bond dissociation energies | Strength of the newly formed bonds |
Elucidation of Proposed Reaction Mechanisms and Key Intermediates
The mechanisms of the reactions discussed above would involve well-established intermediates.
Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. libretexts.org
Nucleophilic Acyl Substitution: The reaction at the acetyl group would proceed through a tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon. libretexts.org
Transition Metal-Catalyzed C-H Activation: The mechanism often involves the formation of a cyclometalated intermediate where the metal is coordinated to the directing group and has formed a bond with a carbon atom of the aromatic ring. rsc.org
C-F Bond Activation: Mechanistic pathways can vary and may involve oxidative addition to a metal center, single-electron transfer processes in photoredox catalysis, or other complex transformations. nih.gov
Further experimental and computational studies would be necessary to fully elucidate the specific reaction mechanisms and identify the key intermediates involved in the reactions of this compound.
Non Clinical Applications and Functional Material Research
Role in the Synthesis of Advanced Organic Materials
The unique molecular architecture of 4'-Acetyl-4-fluoro-3-methylbiphenyl makes it a promising candidate for the synthesis of advanced organic materials with tailored optical and electronic properties. The presence of the fluorine atom, in particular, can significantly influence the intermolecular interactions and electronic nature of the resulting materials.
Precursor for Photochromic Compounds and Related Optical Materials
While direct studies detailing the use of this compound in the synthesis of photochromic compounds are not extensively documented, the structural motifs present in the molecule are relevant to the design of photoactive materials. Photochromic materials undergo reversible changes in their absorption spectra upon irradiation with light, a property that is highly dependent on the electronic and structural dynamics of the molecule. researchgate.net The biphenyl (B1667301) core provides a rigid and electronically conjugated system, which is a common feature in many photochromic dyes.
The acetyl and fluoro substituents on the biphenyl rings can be chemically modified to introduce photo-responsive units, such as diarylethenes or spiropyrans. For instance, the acetyl group can serve as a synthetic handle for further elaboration into more complex conjugated systems known to exhibit photochromism. The fluorine atom can modulate the electronic properties of the biphenyl system, potentially influencing the quantum yield and fatigue resistance of the resulting photochromic material. Research in the field of photochromic materials has demonstrated that subtle changes in the molecular structure, such as the introduction of specific functional groups, can have a profound impact on their light-induced color changes and switching behavior. researchgate.net
Building Block for Liquid Crystalline Systems and Organic Semiconductors
The biphenyl unit is a fundamental component in the design of many liquid crystalline materials. colorado.edu Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal, and their molecular organization is highly dependent on the shape and polarity of the constituent molecules. The elongated and rigid nature of the biphenyl scaffold is conducive to the formation of mesophases, which are the hallmark of liquid crystals. colorado.edu
The introduction of a fluorine atom into the biphenyl structure, as seen in this compound, is a well-established strategy in the design of modern liquid crystal materials. figshare.comnih.gov Fluorinated liquid crystals often exhibit desirable properties such as high clearing points, broad nematic ranges, and specific dielectric anisotropies, which are crucial for their application in display technologies. figshare.comresearchgate.netrsc.org The acetyl and methyl groups can be further functionalized to introduce flexible alkyl chains, which are necessary to induce and stabilize liquid crystalline phases. colorado.edu
In the realm of organic semiconductors, the biphenyl scaffold can serve as a core unit for constructing π-conjugated systems capable of charge transport. sigmaaldrich.comtcichemicals.com The electronic properties of organic semiconductors can be tuned by introducing electron-donating or electron-withdrawing groups. The fluoro group in this compound acts as an electron-withdrawing group, which can lower the energy levels of the molecular orbitals, a desirable feature for n-type organic semiconductors. nih.gov The acetyl group also possesses electron-withdrawing characteristics. By strategically modifying this compound, for example through polymerization or by attaching other aromatic units, it is conceivable to develop novel organic semiconducting materials with tailored charge transport properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Applications in Chemical Biology Research
The unique structural features of this compound make it an attractive scaffold for the design of molecular probes and potential therapeutic agents in chemical biology research. Its application is primarily focused on understanding molecular interaction mechanisms rather than on clinical outcomes.
Scaffold for Enzyme Inhibitor Development: Molecular Recognition and Binding Mode Studies
The biphenyl moiety is a common structural motif in the design of enzyme inhibitors due to its ability to engage in favorable π-π stacking and hydrophobic interactions within the active sites of proteins. While specific studies on the interaction of this compound with Fatty Acid Amide Hydrolase (FAAH) or the FimH adhesin are not detailed in the public domain, the general principles of biphenyl-based inhibitors are well-established.
Exploration in Drug Discovery Lead Optimization: Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues
For example, a medicinal chemist could synthesize a library of analogues by systematically varying the substituents on the biphenyl rings. frontiersin.orgmdpi.com The acetyl group could be replaced with other functionalities, the position of the fluoro and methyl groups could be altered, or additional substituents could be introduced. The biological activity of these analogues would then be tested, and the data would be used to build SAR and QSAR models. researchgate.netnih.govnih.gov These models can help to identify the key structural features required for a desired biological effect and guide the design of more potent and selective compounds. nih.gov
Advanced Catalysis and Ligand Design Incorporating Biphenyl Scaffolds
Biphenyl scaffolds are widely used in the design of ligands for transition metal catalysis. The biphenyl backbone provides a rigid and well-defined geometry that can influence the steric and electronic environment around the metal center, thereby controlling the activity and selectivity of the catalyst. The development of new catalysts is crucial for advancing bioorthogonal chemistry and other catalytic transformations. nih.gov
While there are no specific reports on the use of this compound in catalysis, its structure suggests potential applications. The acetyl group could be modified to incorporate coordinating atoms, such as nitrogen or phosphorus, to create a bidentate or monodentate ligand. The fluoro and methyl groups would then act as "tuning" substituents, allowing for the fine-adjustment of the ligand's electronic properties and, consequently, the reactivity of the metal complex. The exploration of diverse scaffolds is a key strategy in the discovery of novel and efficient catalysts for a wide range of chemical transformations. nih.gov
Polymer Science and Materials Engineering: Integration into Polymer Backbones
Following a comprehensive review of scientific literature and patent databases, no specific research was identified detailing the integration of this compound directly into polymer backbones. While the fields of polymer science and materials engineering often utilize fluorinated and biphenyl-containing monomers to create high-performance polymers, specific studies focusing on the polymerization of this compound are not present in the available public-domain literature.
The potential for this compound to act as a monomer can be inferred from its functional groups. The activated fluorine atom, positioned on the biphenyl structure, is a common reaction site for nucleophilic aromatic substitution, a key reaction in the synthesis of poly(aryl ether)s, such as poly(ether ether ketone) (PEEK) or poly(ether ketone) (PEK). In such a reaction, the fluorine atom would act as a leaving group, allowing the biphenyl unit to be incorporated into the main chain of the polymer.
The presence of the acetyl and methyl groups on the biphenyl structure would be expected to influence the properties of a hypothetical polymer. The methyl group could enhance solubility and modify the packing of polymer chains, while the ketone group in the acetyl moiety would contribute to the polarity and thermal stability of the material.
However, without experimental data from studies that have successfully synthesized and characterized polymers using this compound, any discussion of its role in polymer science remains theoretical. Detailed research findings and data tables regarding its specific performance as a monomer, the properties of resulting polymers, and its effects on material characteristics are not available.
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The synthesis of biphenyl (B1667301) derivatives, including 4'-Acetyl-4-fluoro-3-methylbiphenyl, has traditionally relied on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.comnih.gov While highly effective, these methods often involve challenges related to catalyst recovery, solvent waste, and energy consumption. Future research is increasingly focused on developing greener and more sustainable synthetic protocols.
Key areas of development include:
Use of Greener Solvents: Shifting from traditional organic solvents to more environmentally benign options such as water, ethanol, or ionic liquids. Aqueous-phase Suzuki reactions are a particular area of interest. acs.org
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy input compared to conventional heating. acs.orgnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This includes exploring tandem reactions where multiple bond-forming events occur in a single pot. frontiersin.org
The pursuit of sustainable synthesis is not only an environmental imperative but also an economic one, as it can lead to more efficient and cost-effective production of valuable chemical intermediates. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing for the synthesis of compounds like this compound. nih.gov This technology is a key component of the future of chemical manufacturing.
Advantages of Flow Chemistry:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, minimizing the risks associated with highly exothermic or hazardous reactions. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and fewer byproducts. nih.govacs.org
Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or running multiple reactors in parallel, ensuring high reproducibility from lab-scale to production. youtube.com
Integration with Automation: Flow systems can be readily integrated with automated platforms for real-time monitoring, purification, and analysis, enabling high-throughput screening of reaction conditions and rapid library synthesis.
The integration of flow chemistry with automated systems will accelerate the discovery and development of new derivatives of this compound, allowing researchers to rapidly explore its potential in pharmaceuticals and materials. arxiv.org
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules. Advanced spectroscopic techniques are increasingly being applied for in-situ (in the reaction mixture) monitoring, providing real-time insights that are not possible with traditional offline analysis.
For the Suzuki-Miyaura coupling reaction, a key method for synthesizing biphenyls, Raman spectroscopy has emerged as a powerful monitoring tool. acs.orgcitedrive.com Researchers have demonstrated that in-situ Raman can track the formation of the biaryl product in real-time during microwave-promoted synthesis. acs.org This allows for the precise determination of reaction completion, preventing unnecessary energy consumption and the formation of degradation products. acs.org
Furthermore, surface-enhanced Raman spectroscopy (SERS) offers even greater sensitivity, enabling the study of catalytic processes occurring at nanoparticle surfaces. researchgate.netnih.govaip.org By using bifunctional catalyst-SERS substrates (e.g., Au@Pd nanoparticles), scientists can monitor the kinetic processes of the Suzuki reaction at the catalyst's surface, providing an unprecedented level of mechanistic detail. researchgate.netaip.org
| Technique | Application in Synthesis | Key Insights Gained |
| In-Situ Raman Spectroscopy | Real-time monitoring of microwave-promoted Suzuki coupling reactions. acs.org | Determination of reaction start and completion times, insight into competing side-reactions like deboronation. acs.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Monitoring heterogeneous catalysis on nanoparticle surfaces. researchgate.netnih.govaip.org | Elucidation of reaction mechanisms, identification of distinct catalytic kinetic processes, and understanding the role of hot electrons in plasmon-induced reactions. researchgate.netaip.org |
Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by accelerating the discovery and optimization processes. arxiv.org For a scaffold like this compound, these computational tools offer immense potential.
Emerging Applications:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions, saving significant time and resources in the lab. nih.govacs.org For instance, models can predict the relative retention times and mass spectrometry fragmentation patterns of biphenyl derivatives, aiding in their identification and quantification in complex mixtures. nih.govacs.org
De Novo Drug Design: AI can generate novel molecular structures based on the this compound core, optimized for specific biological targets. This allows for the exploration of a vast chemical space to identify promising candidates for new pharmaceuticals.
Reaction Optimization: Automated ML methods can design and execute experiments to rapidly find the optimal conditions (e.g., temperature, catalyst loading, solvent) for a given synthesis, surpassing the efficiency of traditional one-variable-at-a-time approaches. arxiv.org
By integrating AI and ML, researchers can more intelligently navigate the complexities of chemical synthesis and molecular design, significantly shortening the timeline for developing new drugs and materials. arxiv.org
Exploration of Novel Functional Materials Based on this compound and its Derivatives
The rigid and tunable structure of the biphenyl moiety makes it a valuable component in the design of advanced functional materials. rsc.orgresearchgate.net The specific substitutions on this compound—particularly the fluorine atom—can impart unique electronic and physical properties.
Potential Material Applications:
Liquid Crystals and OLEDs: Fluorinated biphenyls are widely used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to their chemical stability and favorable electronic properties. rsc.org
Porous Organic Polymers: This compound can serve as a building block, or "linker," for creating highly porous materials like Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). wikipedia.org These materials have exceptionally large surface areas, making them promising for applications in gas storage (e.g., hydrogen and carbon dioxide), separation, and catalysis. wikipedia.org
Specialty Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with specific optical, electronic, or thermal properties for specialized applications in electronics or aerospace. smolecule.com
The exploration of this compound and its derivatives as precursors for functional materials is a burgeoning field of research, driven by the continuous demand for materials with tailored properties for next-generation technologies.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4'-Acetyl-4-fluoro-3-methylbiphenyl, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-fluoro-3-methylbiphenyl using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimizing stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and reaction temperature (80–100°C) enhances yields. Side reactions, such as over-acylation, are mitigated by controlled addition of reagents and inert atmosphere conditions. Characterization via ¹H/¹³C NMR and HPLC confirms purity .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination, as seen in analogous fluorinated biphenyl derivatives . For solution-phase analysis, 2D NMR techniques (COSY, HSQC) resolve coupling patterns between fluorine and adjacent methyl/acetyl groups. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways.
Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve HPLC-UV monitoring of degradation products at pH 2–12 (buffered solutions) and temperatures up to 60°C. Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies hydrolysis-prone sites, such as the acetyl group. DSC/TGA evaluates thermal decomposition thresholds .
Advanced Research Questions
Q. How do electronic effects of fluorine and acetyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and acetyl groups deactivate the biphenyl core, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) for Suzuki-Miyaura couplings. Computational studies (DFT ) reveal reduced electron density at the para position, favoring meta-functionalization. Experimental validation via kinetic isotope effect (KIE) measurements quantifies substituent impacts .
Q. What strategies resolve contradictions in reported solubility data for fluorinated biphenyl derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and crystallinity. Use Hansen solubility parameters to predict solubility in aprotic solvents (e.g., DMSO, THF). Powder XRD identifies polymorphic forms, while dynamic light scattering (DLS) detects aggregation in dilute solutions. Cross-validate with multiple labs to standardize protocols .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzyme active sites?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like cytochrome P450 enzymes. Parameterize force fields using QM/MM to account for fluorine’s electronegativity. Validate predictions with surface plasmon resonance (SPR) or ITC binding assays .
Q. What experimental designs mitigate hazards associated with handling fluorinated aromatic intermediates?
- Methodological Answer : Fluorinated intermediates may release HF under acidic conditions. Use scavengers (e.g., CaCO₃) in reactions, and monitor with in-line FTIR for HF detection. PPE (nitrile gloves, face shields) and fume hoods are mandatory. Waste is neutralized with aqueous NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
